molecular formula C10H10N8S B11060068 1-{4-methyl-3-[(1H-tetrazol-5-ylsulfanyl)methyl]phenyl}-1H-tetrazole

1-{4-methyl-3-[(1H-tetrazol-5-ylsulfanyl)methyl]phenyl}-1H-tetrazole

Cat. No.: B11060068
M. Wt: 274.31 g/mol
InChI Key: IBBNCXXYUXZSSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-METHYL-3-[(1H-1,2,3,4-TETRAZOL-5-YLSULFANYL)METHYL]PHENYL}-1H-1,2,3,4-TETRAZOLE is a complex organic compound featuring a tetrazole ring Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-METHYL-3-[(1H-1,2,3,4-TETRAZOL-5-YLSULFANYL)METHYL]PHENYL}-1H-1,2,3,4-TETRAZOLE typically involves the reaction of 4-methylbenzyl chloride with sodium azide to form the corresponding azide. This intermediate is then subjected to cyclization under acidic conditions to yield the tetrazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-{4-METHYL-3-[(1H-1,2,3,4-TETRAZOL-5-YLSULFANYL)METHYL]PHENYL}-1H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various nitrogen-containing heterocycles, amines, and substituted phenyl derivatives.

Scientific Research Applications

1-{4-METHYL-3-[(1H-1,2,3,4-TETRAZOL-5-YLSULFANYL)METHYL]PHENYL}-1H-1,2,3,4-TETRAZOLE has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 1-{4-METHYL-3-[(1H-1,2,3,4-TETRAZOL-5-YLSULFANYL)METHYL]PHENYL}-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the structure of natural substrates, allowing it to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-METHYL-3-[(1H-1,2,3,4-TETRAZOL-5-YLSULFANYL)METHYL]PHENYL}-1H-1,2,3,4-TETRAZOLE is unique due to its combination of a tetrazole ring with a sulfanyl-methyl-phenyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10N8S

Molecular Weight

274.31 g/mol

IUPAC Name

1-[4-methyl-3-(2H-tetrazol-5-ylsulfanylmethyl)phenyl]tetrazole

InChI

InChI=1S/C10H10N8S/c1-7-2-3-9(18-6-11-14-17-18)4-8(7)5-19-10-12-15-16-13-10/h2-4,6H,5H2,1H3,(H,12,13,15,16)

InChI Key

IBBNCXXYUXZSSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=NN=N2)CSC3=NNN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.